5-Methyl-1,2,3-thiadiazol-4-amine
CAS No.:
Cat. No.: VC15811483
Molecular Formula: C3H5N3S
Molecular Weight: 115.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H5N3S |
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Molecular Weight | 115.16 g/mol |
IUPAC Name | 5-methylthiadiazol-4-amine |
Standard InChI | InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3 |
Standard InChI Key | LEZPKOSSEPMNNI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=NS1)N |
Introduction
Chemical Structure and Molecular Properties
Core Thiadiazole Framework
Thiadiazoles are aromatic heterocycles with the molecular formula C₂H₂N₂S, existing in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles . The 1,2,3-thiadiazole isomer, though less commonly studied than its 1,3,4 counterpart, exhibits distinct electronic properties due to the adjacency of nitrogen and sulfur atoms. For 5-methyl-1,2,3-thiadiazol-4-amine, the methyl group at position 5 and the amine at position 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .
Comparative Structural Analysis
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1,3,4-Thiadiazol-2-amine derivatives: Compounds such as 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine (PubChem CID: 170866) demonstrate molecular weights of 171.27 g/mol and stability under standard conditions .
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1,2,4-Thiadiazole analogs: Patent EP2628734A2 describes 5-amino-1,2,4-thiadiazole derivatives with substituents like oxypropyl or aryl groups, highlighting their synthetic versatility .
Synthetic Pathways and Methodologies
General Approaches to Thiadiazole Synthesis
The construction of thiadiazole rings typically involves cyclocondensation reactions. For example:
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Claisen-Schmidt condensation: Used to prepare α,β-unsaturated carbonyl intermediates, which are cyclized with thiourea to form pyrimidine-thiol precursors .
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Hydrazine-carbothioamide cyclization: Thiosemicarbazides treated with concentrated sulfuric acid yield 1,3,4-thiadiazole derivatives, as demonstrated in the synthesis of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine .
Adaptation for 1,2,3-Thiadiazoles
While no direct synthesis of 5-methyl-1,2,3-thiadiazol-4-amine is documented, analogous methods could involve:
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Cyclization of thiosemicarbazides: As seen in the preparation of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives .
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Reductive amination: Sodium borohydride reduction of oxothiadiazole intermediates, a strategy employed for 5-amino-1,2,4-thiadiazoles .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Regioselectivity: Controlling the position of substituents in 1,2,3-thiadiazoles remains challenging due to competing reaction pathways .
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Scalability: Multi-step syntheses, such as those involving DMAD or DEAD reagents , require optimization for industrial-scale production.
Computational Modeling
Density functional theory (DFT) calculations could predict the electronic structure and reactivity of 5-methyl-1,2,3-thiadiazol-4-amine, guiding experimental efforts. For example, the HOMO-LUMO gap () influences charge transfer interactions in biological systems .
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